

Application Notes and Protocols: Cardanol Diene in Friction Material Formulations

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Compound of Interest		
Compound Name:	Cardanol diene	
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These application notes provide a comprehensive overview of the utilization of **cardanol diene**, a key component of technical cashew nutshell liquid (CNSL), in the formulation of high-performance friction materials. This document outlines the effects of **cardanol diene** on the tribological and thermal properties of brake linings and pads, presents detailed experimental protocols for formulation and testing, and visualizes the underlying chemical and procedural workflows.

Introduction to Cardanol Diene in Friction Materials

Cardanol, a phenolic lipid derived from anacardic acid, is a major constituent of CNSL.[1] It is a mixture of several compounds with a C15 unsaturated aliphatic side chain at the meta position of the phenolic ring. The side chain varies in its degree of unsaturation, with the diene component being of particular interest for polymerization and cross-linking reactions.[2] When incorporated into friction material formulations, typically as a modifier for phenolic resins, cardanol imparts several desirable properties. These include enhanced thermal stability, improved flexibility, reduced noise and judder, and a more stable coefficient of friction over a wide range of temperatures.[3][4] The long aliphatic chain of cardanol acts as an internal plasticizer, enhancing the material's toughness and reducing brittleness.[5]

Data Presentation: Performance of Cardanol-Modified Friction Materials



The inclusion of cardanol in phenolic resin-based friction materials leads to significant improvements in their performance characteristics. The following tables summarize the typical quantitative data observed in studies comparing standard phenolic resin-based materials with those modified with cardanol.

Table 1: Tribological Properties of Cardanol-Modified Friction Materials

Property	Standard Phenolic Resin	Cardanol-Modified Phenolic Resin	Percentage Improvement
Coefficient of Friction (µ)			
- Normal	0.40 - 0.45	0.42 - 0.48	5 - 7% increase
- Fade	0.25 - 0.35	0.30 - 0.40	15 - 20% improvement in fade resistance
- Recovery	0.38 - 0.42	0.40 - 0.45	5 - 7% improvement in recovery
Wear Rate (mm³/Nm)	2.5 - 3.5 x 10 ⁻⁵	1.8 - 2.8 x 10 ⁻⁵	20 - 30% reduction
Friction Stability	Moderate	High	Improved stability under varying loads and speeds

Note: The values presented are a synthesis of typical results found in the literature and may vary depending on the specific formulation and testing conditions.

Table 2: Thermal and Mechanical Properties of Cardanol-Modified Friction Materials



Property	Standard Phenolic Resin	Cardanol-Modified Phenolic Resin	Remarks
Thermal Stability (TGA)			
- Onset of Decomposition	~300 °C	~350 °C	Increased thermal stability
- Char Yield at 600 °C	50 - 55%	55 - 60%	Higher char yield indicates better thermal resistance
Hardness (Rockwell)	85 - 95 (R Scale)	80 - 90 (R Scale)	Slightly lower hardness, indicating increased flexibility
Impact Strength (kJ/m²)	4.0 - 5.0	5.5 - 7.0	Significant improvement in toughness

Experimental Protocols

This section details the methodologies for the preparation and evaluation of cardanol-modified friction materials.

Formulation and Preparation of Friction Material

A typical formulation for a non-asbestos organic (NAO) brake pad incorporating a cardanol-modified phenolic resin is provided below.

Table 3: Example Formulation of a Cardanol-Modified Brake Pad



Component	Function	Percentage by Weight (%)
Binder		
Phenolic Resin	- Matrix	10 - 15
Cardanol	Modifier	2 - 5
Reinforcing Fibers		
Aramid Fiber	Strength and Integrity	5 - 10
Steel Fiber	Heat Dissipation, Strength	10 - 15
Abrasives		
Alumina	Friction and Wear	5 - 10
Silicon Carbide	Friction and Wear	3 - 7
Lubricants		
Graphite	Friction Stability	5 - 10
Antimony Trisulfide	High-Temperature Lubrication	3 - 7
Fillers		
Barium Sulfate	Bulk, Noise Damping	20 - 30
Cashew Friction Dust	Friction Modification	5 - 10

Protocol for Preparation:

- Pre-mixing: Dry mix all the fibrous components (aramid and steel fibers) in a high-speed mixer for 2-3 minutes to ensure uniform dispersion.
- Mixing: Add the fillers (barium sulfate, cashew friction dust), abrasives (alumina, silicon carbide), and lubricants (graphite, antimony trisulfide) to the mixer and continue mixing for another 5-7 minutes.
- Binder Addition: In a separate container, thoroughly mix the phenolic resin with cardanol to create the modified binder.



- Final Mixing: Gradually add the cardanol-modified phenolic resin to the dry mix in the mixer.
 Mix for an additional 10-15 minutes until a homogeneous, free-flowing compound is obtained.
- Pre-forming: Place the homogeneous mixture into a mold and cold-press it to form a preform of the desired shape and size.
- Hot Compression Molding: Transfer the pre-form to a hot press. Cure the material at a temperature of 150-170°C under a pressure of 15-20 MPa for 10-15 minutes. The specific curing cycle may vary depending on the formulation.
- Post-curing: After demolding, post-cure the brake pad in an oven at 180-200°C for 4-6 hours to ensure complete cross-linking of the resin and to relieve internal stresses.
- Finishing: The cured brake pad is then ground to the required thickness and chamfered.

Tribological Performance Testing (SAE J661)

The SAE J661 standard test procedure is widely used for the quality control of brake linings. It evaluates the friction and wear characteristics of the material.

Apparatus: A friction materials test machine (Chase machine).

Procedure:

- Sample Preparation: A test sample of the friction material is cut to the specified dimensions.
- Burnishing: The sample is subjected to a series of brake applications to bed-in the material and achieve full contact with the drum.
- Baseline Test: The initial friction coefficient is measured at a specified temperature and pressure.
- First Fade and Recovery Test:
 - Fade: The brake is applied repeatedly with increasing temperature to simulate heavy braking conditions. The friction coefficient is recorded at regular intervals.



- Recovery: The brake is then cooled while making periodic brake applications to observe the recovery of the friction coefficient.
- Wear Test: The thickness and weight of the sample are measured before and after a series
 of controlled brake applications to determine the wear rate.
- Second Fade and Recovery Test: The fade and recovery cycle is repeated to assess the performance after the wear test.

Dynamometer Testing (JASO C406)

The JASO C406 standard is a dynamometer test procedure for passenger car braking devices to evaluate performance under various simulated driving conditions.

Apparatus: An inertia dynamometer.

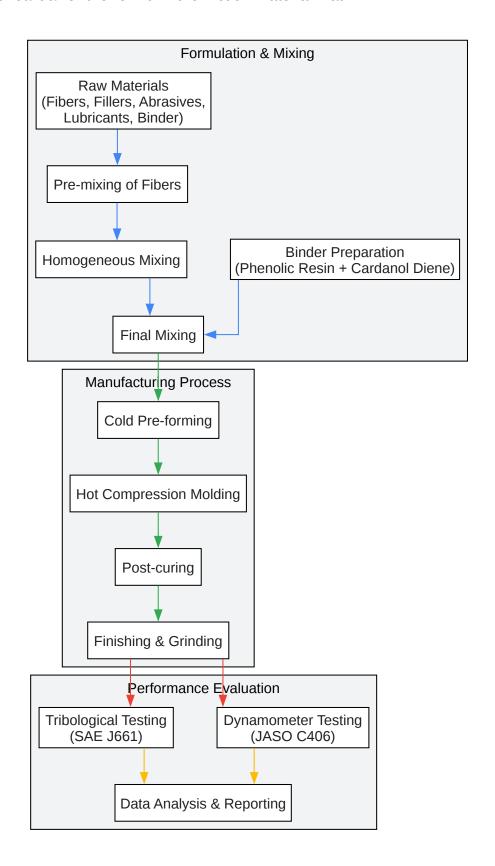
Procedure:

- Bedding-in: The brake assembly is subjected to a series of moderate brake applications to ensure proper contact between the brake pad and the rotor.
- Effectiveness Test: The braking performance is evaluated at different brake pressures and initial speeds to determine the friction coefficient and its stability.
- Fade Test: The brake is subjected to a series of high-energy stops to induce high temperatures and evaluate the fade characteristics (reduction in friction coefficient at high temperatures).
- Recovery Test: Following the fade test, the brake is cooled down with intermittent light brake applications to assess the recovery of the friction coefficient.
- Speed Sensitivity Test: The effect of vehicle speed on the friction coefficient is evaluated.
- Water Recovery Test: The performance of the brake is tested after being sprayed with water to simulate wet conditions.

Visualizations



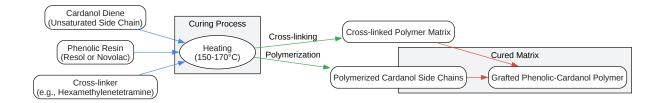
The following diagrams illustrate the experimental workflow and the proposed chemical interactions of **cardanol diene** within the friction material matrix.





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Caption: Experimental workflow for friction material formulation and testing.



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